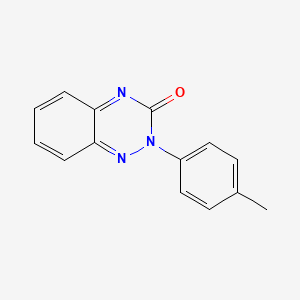

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-1,2,4-benzotriazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)17-14(18)15-12-4-2-3-5-13(12)16-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXEVSPGVWYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazine ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the reaction of anthranilamide derivatives with nitrous acid, resulting in benzotriazinone structures. The compound has a molecular formula of and exhibits properties that make it suitable for further chemical modifications to enhance its biological activity .

Biological Activities

Research indicates that benzotriazinone derivatives possess a range of biological activities:

- Antimicrobial Properties : Several studies have demonstrated that derivatives of benzotriazinones exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from this compound have shown strong binding affinities toward bacterial receptors, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Some benzotriazinone derivatives have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- Anticancer Activity : Certain derivatives have been found to inhibit the growth of cancer cells, particularly in liver carcinoma models. The mechanisms involve inducing apoptosis and inhibiting cell proliferation through various pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several synthesized benzotriazinone derivatives against Escherichia coli. The results indicated that specific modifications to the benzotriazinone structure significantly enhanced their antibacterial activity. Molecular docking studies suggested strong interactions with the target enzyme Fab-H, which is crucial for bacterial fatty acid synthesis .

Anticancer Potential

Another investigation focused on the anticancer properties of modified benzotriazinones against HepG2 liver cancer cells. The study synthesized a series of compounds and assessed their cytotoxicity through MTT assays. Compounds with certain functional groups showed promising results in inhibiting cell growth and inducing apoptosis .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

- Molecular formula : C₁₅H₁₃N₃O.

- Molecular weight : 251.29 g/mol.

- Key difference: A methyl group at position 7 on the benzotriazinone core.

4,6-Dihydro-6-imino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

- Molecular formula : C₁₄H₁₂N₄O.

- Molecular weight : 260.27 g/mol.

- Key difference: Dihydro-imino modification at positions 4 and 5.

- Impact: The imino group introduces hydrogen-bonding capability, improving solubility and interaction with biological targets .

1-Phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-one

- Molecular formula : C₁₄H₉F₃N₃O.

- Molecular weight : 299.24 g/mol.

- Key difference : Trifluoromethyl group at position 3 and phenyl group at position 1.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(4-Methylphenyl)-1,2,4-benzotriazin-3(2H)-one | C₁₄H₁₁N₃O | 237.26 | 4-Methylphenyl at position 2 | Base structure for comparison |

| 7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one | C₁₅H₁₃N₃O | 251.29 | 7-Methyl, 4-methylphenyl | Increased lipophilicity |

| 4,6-Dihydro-6-imino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one | C₁₄H₁₂N₄O | 260.27 | Dihydro-imino group | Enhanced hydrogen bonding potential |

| 1-Phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-one | C₁₄H₉F₃N₃O | 299.24 | Trifluoromethyl at position 3 | Electron-withdrawing effects |

Biological Activity

2-(4-Methylphenyl)-1,2,4-benzotriazin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylaniline with carbonyl compounds through various methodologies. The compound can be characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm its structure and purity .

Antimicrobial Properties

Research has shown that benzotriazine derivatives exhibit significant antimicrobial activity. For instance, studies have indicated that compounds similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent investigations into the anticancer properties of benzotriazine derivatives have revealed promising results. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and the modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzotriazine derivatives, this compound was tested against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic (e.g., Amoxicillin) | 16 | E. coli |

| Control Antibiotic (e.g., Vancomycin) | 8 | Staphylococcus aureus |

Study 2: Anticancer Activity

A separate study focused on the anticancer properties of benzotriazine compounds found that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines. The study utilized MTT assays to quantify cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18 | Caspase activation leading to apoptosis |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzotriazine precursors with aryl amines. For example, a 52.2% yield was achieved using a multi-step procedure involving refluxing in polar aprotic solvents (e.g., DMF) under inert gas protection, followed by recrystallization from ethanol . Key optimization factors include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H-NMR : Aromatic protons (δ 7.26–8.06 ppm) and methyl groups (δ 2.36 ppm) confirm substitution patterns .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate the triazinone core.

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) ensure accurate mass confirmation.

- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonding, as demonstrated in related benzothiazinone derivatives .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is standard for in vitro assays.

- Melting point analysis : Sharp melting ranges (e.g., 258–260°C) indicate high crystallinity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from theoretical values.

Advanced Research Questions

Q. How can contradictory reports about the biological activity of this compound be resolved?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables.

- Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to identify critical functional groups .

- Meta-analysis : Cross-reference biological data with structural analogs in databases like PubChem to identify trends .

Q. What in vitro models are suitable for investigating the pharmacological mechanisms of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values.

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity.

- Reactive oxygen species (ROS) detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress modulation, as seen in related triazinones .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., HIV-1 reverse transcriptase) based on crystallographic data .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to analyze binding stability and hydration effects.

- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.